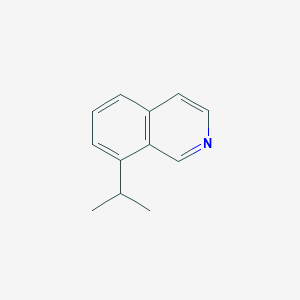

8-Isopropylisoquinoline

Übersicht

Beschreibung

8-Isopropylisoquinoline (8-IPIQ) is an alkaloid compound that is found naturally in a variety of plants and fungi. It is a member of the isoquinoline family of compounds, which are characterized by the presence of a nitrogen atom in the ring structure. 8-IPIQ has been studied extensively due to its potential medicinal properties and its ability to act as a synthetic precursor for other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 8-IPIQ.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

8-Aminoquinolines, a group closely related to 8-Isopropylisoquinoline, have been instrumental in treating latent malaria. These compounds have played a pivotal role in understanding the complexity of malaria treatment and contributed to the development of effective therapies against this disease. Revolutionary discoveries in this domain highlight the scientific and clinical significance of these compounds in combating malaria (Baird, 2019).

Pharmacological Development

The pharmacology of 8-aminoquinolines, closely related to 8-Isopropylisoquinoline, has been a subject of extensive research. These compounds were among the first synthesized for antimalarial activity, leading to the development of drugs like primaquine. This research has been crucial in understanding the modes of action of these compounds against various stages of the malaria parasite (Grewal, 1981).

Anticancer and Antifungal Applications

8-Hydroxyquinolines, which include molecules like 8-Isopropylisoquinoline, exhibit significant biological activities including antimicrobial, anticancer, and antifungal effects. These compounds have been the focus of chemists and health professionals for their potential in developing potent pharmacological agents with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Therapeutic Applications

The 8-hydroxyquinoline scaffold, related to 8-Isopropylisoquinoline, is a significant moiety in medicinal chemistry. It has shown promise in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives make them potent drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Antibacterial Properties in Textiles

Research on 8-Hydroxyquinoline, a related compound to 8-Isopropylisoquinoline, has demonstrated its potential in creating antibacterial textile fabrics. This application could be significant in the medical field, offering an alternative to heavy metal-based applications (Buyukakinci & Tezcan, 2018).

Radiopharmaceutical Applications

8-Hydroxyquinoline and its derivatives have been utilized in radiopharmaceutical chemistry, particularly in coordinating radioactive isotopes for medical imaging. This application underlines the versatility of the 8-hydroxyquinoline moiety in medicinal inorganic chemistry (Southcott & Orvig, 2021).

Metallosupramolecular Chemistry

8-Hydroxyquinoline has been applied in coordination chemistry to develop new supramolecular sensors and devices. Its ability to form complexes with metal ions has led to innovative applications in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).

Antiviral Activities

Isoquinoline derivatives, including compounds like 8-Isopropylisoquinoline, have shown potent anti-viral activities, which are significant for the development of new antiviral drugs. The synthesis and study of these compounds contribute to the understanding of their therapeutic value (He et al., 2014).

Eigenschaften

IUPAC Name |

8-propan-2-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)11-5-3-4-10-6-7-13-8-12(10)11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOKSBSEEUPKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

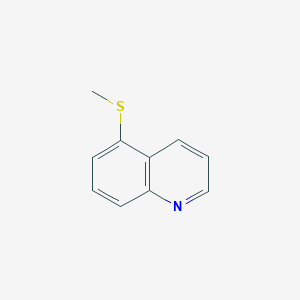

Canonical SMILES |

CC(C)C1=CC=CC2=C1C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isopropylisoquinoline | |

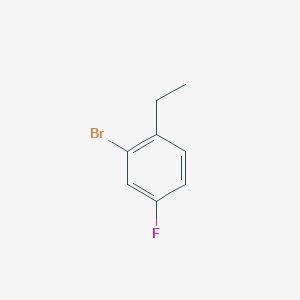

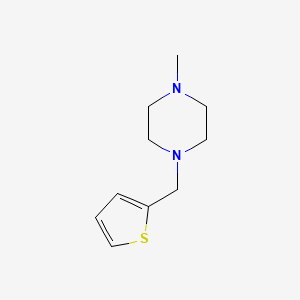

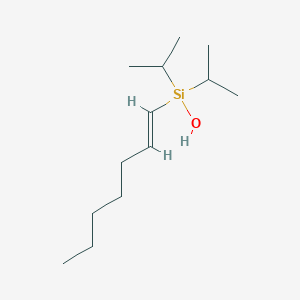

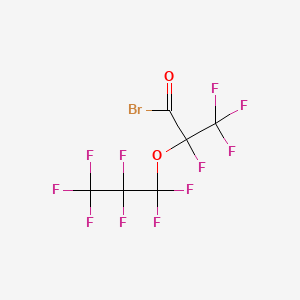

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

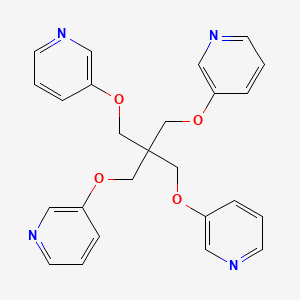

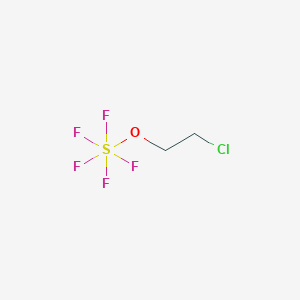

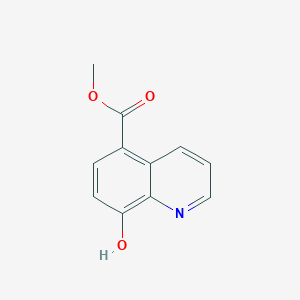

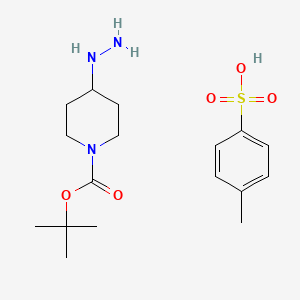

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.